molecular formula C17H21FN6O2 B12472608 2-(3,5-dimethylpiperidin-1-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

2-(3,5-dimethylpiperidin-1-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B12472608
M. Wt: 360.4 g/mol
InChI Key: SCMGCXMPHXDUBA-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with dimethyl groups, a fluorophenyl group, and a nitropyrimidine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed and substituted with dimethyl groups.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Nitropyrimidine Moiety: The nitropyrimidine moiety is synthesized separately and then coupled with the piperidine-fluorophenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and nitropyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-CHLOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-BROMOPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE: Similar structure with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different halogen substitutions.

Properties

Molecular Formula

C17H21FN6O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C17H21FN6O2/c1-10-6-11(2)9-23(8-10)17-21-15(19)14(24(25)26)16(22-17)20-13-5-3-4-12(18)7-13/h3-5,7,10-11H,6,8-9H2,1-2H3,(H3,19,20,21,22)

InChI Key

SCMGCXMPHXDUBA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N)C

Origin of Product

United States

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